

# Comparative Efficacy of ZQMT-10 in Age-Related Macular Degeneration (AMD)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZQMT-10   |           |
| Cat. No.:            | B15620674 | Get Quote |

A comprehensive guide for researchers and drug development professionals on the efficacy of **ZQMT-10** in various AMD patient populations compared to established and emerging therapies. This guide synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows.

#### **Executive Summary**

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly, categorized into dry (atrophic) and wet (neovascular) forms. While anti-VEGF therapies are the standard of care for wet AMD, treatment options for dry AMD are limited. **ZQMT-10**, a traditional Chinese medicine, has emerged as a potential therapeutic agent for both forms of AMD. Preclinical studies in mouse models of dry and wet AMD suggest that **ZQMT-10** alleviates AMD-related retinopathy. Furthermore, a multicenter, randomized clinical trial has demonstrated that **ZQMT-10**, as an adjunct to the anti-VEGF agent ranibizumab for wet AMD, is non-inferior in improving visual acuity while reducing the frequency of anti-VEGF injections. This guide provides a detailed comparison of **ZQMT-10**'s efficacy with other therapeutic alternatives, supported by experimental data and detailed protocols.

## **ZQMT-10**: Mechanism of Action and Preclinical Efficacy

**ZQMT-10** is a patented traditional Chinese medicine formulation.[1] Preclinical evidence suggests its therapeutic effect in AMD may be mediated through the modulation of



inflammatory pathways, specifically the CCL2/CCR2 and CX3CL1/CX3CR1 chemokine axes, which are implicated in the recruitment of microglia and macrophages in the retina.[2][3][4][5]

A key preclinical study demonstrated that **ZQMT-10** increased the expression of CX3CR1 in murine CD4+ T cells.[2][6] The depletion of CCL2 and CX3CR1 in a mouse model of dry AMD abolished the therapeutic effects of **ZQMT-10**, indicating the importance of these pathways.[2] [6]

**Preclinical Data Summary in AMD Mouse Models** 

| Animal Model                                               | AMD Type | Key Findings<br>with ZQMT-10<br>Treatment  | Putative<br>Mechanism of<br>Action                                                                                                | Reference |
|------------------------------------------------------------|----------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Crb1rd8 Mice                                               | Dry AMD  | Alleviated AMD-<br>related<br>retinopathy. | Increased CX3CR1 expression; dependent on CCL2 and CX3CR1 pathways.                                                               | [2][6]    |
| Laser-Induced<br>Choroidal<br>Neovascularizati<br>on (CNV) | Wet AMD  | Alleviated AMD-<br>related<br>retinopathy. | Not explicitly detailed in the study for this model, but likely related to anti- inflammatory and/or anti- angiogenic properties. | [2][6]    |

### Clinical Efficacy of ZQMT-10 in Wet AMD

A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 144 patients with neovascular AMD evaluated the efficacy of **ZQMT-10** as an adjunct to ranibizumab, an anti-VEGF therapy.[7][8]



Comparative Clinical Trial Data: ZQMT-10 and

Ranibizumab for Wet AMD

| Outcome<br>Measure (at 24<br>weeks)                     | Ranibizumab +<br>ZQMT-10      | Ranibizumab +<br>Placebo                   | Statistical<br>Significance | Reference |
|---------------------------------------------------------|-------------------------------|--------------------------------------------|-----------------------------|-----------|
| Mean Change in<br>Visual Acuity<br>(letters)            | Non-inferior to placebo group | Gained<br>substantial<br>number of letters | Non-inferiority<br>met      | [7][8]    |
| Reduction in Retinal Hemorrhage, Fluid, and Lesion Size | Significant<br>improvement    | Less improvement compared to ZQMT-10 group | Significant                 | [7][8]    |
| Number of<br>Ranibizumab<br>Injections<br>Needed        | Significantly reduced         | Standard as-<br>needed regimen             | P < 0.0001                  | [7][8]    |

# Comparison with Alternative AMD Therapies Wet AMD: Anti-VEGF Therapies

The current standard of care for wet AMD involves intravitreal injections of anti-VEGF agents, including ranibizumab (Lucentis®), aflibercept (Eylea®), and bevacizumab (Avastin®, off-label). [9][10]



| Therapy                                                                     | Key Clinical<br>Trial(s)           | Mean Change in Visual Acuity (letters at 1 year) | Key<br>Advantages                                                                           | Key<br>Disadvanta<br>ges                                                       | Reference(s  |
|-----------------------------------------------------------------------------|------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------|
| Ranibizumab<br>(0.5 mg,<br>monthly)                                         | MARINA,<br>ANCHOR                  | +7.2 to +11.3                                    | First anti-<br>VEGF<br>approved for<br>AMD, proven<br>efficacy.                             | Monthly<br>injections,<br>high cost.                                           | [11][12]     |
| Aflibercept (2<br>mg, every 8<br>weeks after 3<br>initial monthly<br>doses) | VIEW 1,<br>VIEW 2                  | +8.4 to +8.7                                     | Less frequent dosing compared to monthly ranibizumab.                                       | High cost.                                                                     | [13][14][15] |
| Bevacizumab<br>(1.25 mg,<br>monthly)                                        | CATT                               | Non-inferior<br>to<br>ranibizumab                | Significantly lower cost.                                                                   | Off-label use,<br>potential for<br>increased<br>systemic<br>adverse<br>events. | [16][17]     |
| ZQMT-10<br>(adjunct to<br>ranibizumab)                                      | Multicenter<br>Randomized<br>Trial | Non-inferior<br>to<br>ranibizumab<br>alone       | Reduced injection frequency, improved anatomical outcomes, lower overall cost of treatment. | Requires oral administratio n in addition to injections.                       | [7][8]       |

### **Dry AMD: Current Landscape and Emerging Therapies**



There is no cure for dry AMD, and current management focuses on lifestyle modifications and antioxidant vitamin supplements (AREDS2 formula) to slow progression.[9] However, several promising therapies are in late-stage clinical trials.

| Therapeutic<br>Approach  | Drug<br>Example(s)                                               | Mechanism of Action                                                              | Stage of<br>Development      | Reference(s) |
|--------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------|------------------------------|--------------|
| Complement<br>Inhibition | Pegcetacoplan<br>(Syfovre™),<br>Avacincaptad<br>pegol (Izervay™) | Target complement proteins C3 and C5 to reduce inflammation and cell death.      | FDA Approved                 | [18]         |
| Gene Therapy             | GT005                                                            | Delivers a gene to produce a protein (CFI) that regulates the complement system. | Phase 2 Clinical<br>Trials   | [7][19]      |
| Stem Cell<br>Therapy     | RPESC-RPE-4W                                                     | Replaces damaged retinal pigment epithelium (RPE) cells.                         | Phase 1/2a<br>Clinical Trial | [18]         |

## **Experimental Protocols**Preclinical Murine Models of AMD

The Crb1rd8 mouse strain harbors a mutation in the Crb1 gene, leading to a phenotype that mimics some aspects of dry AMD, including early-onset retinal degeneration.[20][21][22][23]

- Animal Model: Mice homozygous for the rd8 mutation in the Crb1 gene (Crb1rd8/rd8).[22]
- Experimental Procedure: **ZQMT-10** was administered to these mice, and the progression of retinopathy was monitored over a period of 1 to 8 weeks.[2][6]



Outcome Measures: Fundus photography was used to evaluate AMD-related retinopathy.[2]
 [6] Immunohistochemistry and flow cytometry can be used to assess the expression of markers like CX3CR1.

This is a widely used animal model to study the pathogenesis of wet AMD and to evaluate potential therapies.[10][24][25][26][27]

- Animal Model: Typically, C57BL/6J mice are used due to their pigmented fundus, which is necessary for laser absorption.[25]
- Experimental Procedure:
  - Mice are anesthetized, and their pupils are dilated.
  - A laser is used to create burns on the retina, rupturing Bruch's membrane. This induces
    the growth of new blood vessels from the choroid into the subretinal space.[24][25][27]
  - ZQMT-10 or a control substance is administered.
- Outcome Measures: The extent of CNV is evaluated using fluorescein angiography and histopathology.[2][6]

#### Clinical Trial Protocol: ZQMT-10 for Wet AMD

- Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.[7][8][28]
- Participants: 144 patients with neovascular AMD.[7][8]
- Intervention:
  - One group received intravitreal ranibizumab (0.5 mg) as needed plus oral ZQMT-10.
  - The control group received intravitreal ranibizumab (0.5 mg) as needed plus a placebo.
- Duration: 24 weeks.[7][8]
- Primary Outcome: Mean change in best-corrected visual acuity (BCVA) from baseline to week 24.[7][8]



 Secondary Outcomes: Number of ranibizumab injections, changes in retinal morphology (hemorrhage, fluid, lesion size) assessed by optical coherence tomography (OCT) and fluorescein angiography.[1][8]

Visualizations
Signaling Pathways





Click to download full resolution via product page



Caption: Proposed signaling pathway in AMD and the potential mechanism of action of **ZQMT-10**.

### **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of **ZQMT-10** in mouse models of AMD.

#### **Clinical Trial Logical Flow**





Click to download full resolution via product page

Caption: Logical flow of the multicenter randomized clinical trial of **ZQMT-10** for wet AMD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. researchgate.net [researchgate.net]
- 2. CCL2/CCR2 and CX3CL1/CX3CR1 chemokine axes and their possible involvement in age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Modulation of Retinal Degeneration by Ccl2 and Cx3cr1 Chemokine Signalling
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL2/CCR2 and CX3CL1/CX3CR1 chemokine axes and their possible involvement in age-related macular degeneration | springermedizin.de [springermedizin.de]
- 5. CX3CL1/CX3CR1 and CCL2/CCR2 Chemokine/Chemokine Receptor Complex in Patients with AMD | PLOS One [journals.plos.org]
- 6. Inhibition of Experimental Age-Related Macular Degeneration by ZQMT in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nyp.org [nyp.org]
- 8. A Traditional Chinese Patent Medicine ZQMT for Neovascular Age- Related Macular Degeneration: A Multicenter Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatments for dry age-related macular degeneration: therapeutic avenues, clinical trials and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ranibizumab: Phase III clinical trial results PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profile of ranibizumab: efficacy and safety for the treatment of wet age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 13. asrs.org [asrs.org]
- 14. researchgate.net [researchgate.net]
- 15. Aflibercept in wet age-related macular degeneration: a perspective review PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bevacizumab and ranibizumab for neovascular age-related macular degeneration: an updated meta-analysis of randomised clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Year Outcomes with Anti-VEGF Treatment of Neovascular Age-related Macular Degeneration (AMD): The Comparison of AMD Treatments Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Age-Related Macular Degeneration Research Advances Foundation Fighting Blindness [fightingblindness.org]



- 19. Gene Therapy for Age-Related Macular Degeneration Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 20. CRB1rd8 mutation influences the age-related macular degeneration phenotype of NRF2 knockout mice and favors choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Presence of rd8 mutation does not alter the ocular phenotype of late-onset retinal degeneration mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 22. The severity of retinal pathology in homozygous Crb1rd8/rd8 mice is dependent on additional genetic factors PMC [pmc.ncbi.nlm.nih.gov]
- 23. 003392 Strain Details [jax.org]
- 24. Laser-induced choroidal neovascularization (CNV) mice model [bio-protocol.org]
- 25. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 26. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 27. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Efficacy of ZQMT-10 in Age-Related Macular Degeneration (AMD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620674#efficacy-of-zqmt-10-in-different-patient-populations-with-amd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com